molecular formula C6H8N2S B1428077 4-Cyclopropyl-1,3-thiazol-5-amine CAS No. 1249588-40-6

4-Cyclopropyl-1,3-thiazol-5-amine

Cat. No. B1428077
M. Wt: 140.21 g/mol
InChI Key: QEGILJCLUJVGSV-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1,3-thiazol-5-amine (CPA) is an organosulfur compound and a derivative of thiazole. It is used as a building block in organic synthesis, as a ligand in coordination chemistry, and as a reagent in various organic transformations. CPA has been extensively studied in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Molecular Structure and Electronic Investigation

A detailed study on a similar molecule, 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, demonstrated comprehensive experimental and theoretical investigation into its molecular and electronic structure. Advanced techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations provided insights into its geometric and electronic characteristics, underlining the potential of thiazol derivatives in material science and molecular engineering (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).

Synthetic Methodologies and Antibacterial Applications

Another research focused on the synthesis of fluorine-containing thiazole and bis-3H-thiazole derivatives, emphasizing a novel, efficient method that yields high-quality products. These compounds were tested for their antibacterial activities against several pathogens, showcasing the importance of 4-Cyclopropyl-1,3-thiazol-5-amine and its derivatives in developing new antibacterial agents (Abbasi Shiran et al., 2015).

Enantiomerically Pure Derivatives and Stereochemistry

Research into enantiomerically pure 1,3-Thiazole-5(4H)-thiones highlighted the role of stereochemistry in the synthesis and reactivity of thiazole derivatives. This study underpins the compound's potential in creating optically active materials, which could be pivotal for pharmaceutical applications and the study of chiral molecules (Gebert & Heimgartner, 2002).

Anti-inflammatory Activity and LOX Inhibition

A specific investigation into N-aryl-4-aryl-1,3-Thiazole-2-Amine derivatives demonstrated their direct inhibition of 5-lipoxygenase (LOX), a key enzyme in the synthesis of leukotrienes involved in inflammatory diseases. This finding points to the compound's relevance in developing new anti-inflammatory drugs (Suh, Yum, Cheon, & Cho, 2012).

properties

IUPAC Name

4-cyclopropyl-1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c7-6-5(4-1-2-4)8-3-9-6/h3-4H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGILJCLUJVGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-1,3-thiazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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